molecular formula C10H7F2NO B1506669 2-(Difluoromethoxy)quinoline CAS No. 2341-27-7

2-(Difluoromethoxy)quinoline

Cat. No.: B1506669
CAS No.: 2341-27-7
M. Wt: 195.16 g/mol
InChI Key: QMHCZMYXRVBFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)quinoline is a fluorinated derivative of the quinoline scaffold, characterized by a difluoromethoxy (-OCF₂H) substituent at the C-2 position. Fluorinated substituents, such as difluoromethoxy groups, are known to enhance metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated counterparts . For instance, 4-chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline (CAS 1285085-60-0) demonstrates the synthetic feasibility of incorporating difluoromethoxy groups into the quinoline core . Such modifications are often pursued in medicinal chemistry to optimize drug-like properties, as fluorine atoms can modulate electronic effects and steric interactions .

Biological Activity

2-(Difluoromethoxy)quinoline is a derivative of quinoline, a well-known scaffold in medicinal chemistry. Quinoline and its derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of difluoromethoxy groups can significantly influence the pharmacological profile of quinoline derivatives, enhancing their biological activity and selectivity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H6F2NO\text{C}_9\text{H}_6\text{F}_2\text{N}O

This compound features a quinoline ring substituted with a difluoromethoxy group at the 2-position. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which are crucial for drug development.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. For instance, compounds structurally related to this compound have shown promising cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated several quinoline derivatives, including those with difluoromethoxy substitutions, revealing that these compounds exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., A549, MKN-45). The most potent derivatives demonstrated selectivity indices greater than 10, indicating low toxicity to normal cells compared to cancer cells .

Antiviral Activity

The antiviral properties of quinoline derivatives have gained attention, particularly in the context of emerging viral infections.

  • Research Findings : A derivative based on a similar scaffold was identified as an effective inhibitor of SARS-CoV-2 with an EC50 value of approximately 6 μM and a CC50 greater than 100 μM. This suggests that modifications in the quinoline structure can lead to significant antiviral activity while maintaining low cytotoxicity .

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties.

  • Experimental Results : In vitro assays demonstrated that certain this compound analogues exhibited substantial antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Anticancer Mechanism : Quinoline derivatives may induce apoptosis in cancer cells through the modulation of BCL-2 family proteins and activation of caspases. This pathway is crucial for promoting programmed cell death in malignancies .
  • Antiviral Mechanism : The antiviral effects are potentially mediated through inhibition of viral replication processes or interference with viral entry mechanisms. Some studies suggest that quinolines may disrupt autophagic pathways critical for viral lifecycle completion .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/EC50 ValuesNotes
AnticancerA549, MKN-45Low µM rangeHigh selectivity indices observed
AntiviralSARS-CoV-2EC50 ~ 6 µMLow cytotoxicity (>100 µM)
AntimicrobialMRSA, E. coliMIC comparable to antibioticsEffective against resistant strains

Scientific Research Applications

Medicinal Chemistry Applications

2-(Difluoromethoxy)quinoline exhibits significant potential as a pharmacological agent due to its structural properties that allow for diverse biological interactions.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, can interfere with DNA synthesis and induce oxidative stress in cancer cells. A study highlighted the anticancer efficacy of various quinoline derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models. Specific derivatives were shown to target breast and lung cancers effectively, with mechanisms involving apoptosis and cell cycle arrest .

Compound Cancer Type Mechanism of Action Reference
This compoundBreast CancerDNA Interference
This compoundLung CancerApoptosis Induction

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial activities. This compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Microorganism Activity Reference
Staphylococcus aureusInhibition of Growth
Mycobacterium tuberculosisAntitubercular Activity

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications to the quinoline core can significantly influence its potency and selectivity.

Fluorine Substitution Effects

The introduction of fluorine atoms in organic compounds often enhances lipophilicity and metabolic stability. Studies have shown that difluoromethoxy substitutions lead to improved bioavailability and reduced clearance rates in vivo, making such compounds more effective as therapeutic agents .

Modification Effect on Activity Reference
Difluoromethoxy GroupIncreased Lipophilicity
Additional Fluoro GroupsEnhanced Stability

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of quinoline derivatives, including this compound, against several cancer cell lines. The results demonstrated that this compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant potency compared to standard chemotherapeutics .

Case Study: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, this compound was tested against multidrug-resistant strains of Mycobacterium tuberculosis. The compound displayed notable activity with minimal inhibitory concentrations (MICs) that were comparable to existing first-line TB treatments, suggesting a potential role in combating antibiotic resistance .

Chemical Reactions Analysis

Reactivity and Transformations

The difluoromethoxy group participates in diverse reactions, including substitutions, cyclizations, and redox processes.

2.1. Radical-Mediated Cyclizations
Radical intermediates formed from imine precursors facilitate intramolecular cyclizations to form polycyclic quinolines:

  • Mechanism: Photoactivation of imine C-H bonds generates electrophilic radicals.

  • Product: 2,3- or 3,4-disubstituted quinolines depending on reaction conditions .

2.2. [4+2] Annulation Reactions
2-Azidobenzaldehyde derivatives undergo [4+2] cycloadditions to form fused quinoline systems:

  • Reactants: Azidobenzaldehyde + fumarate ester

  • Conditions: Thermal or photochemical activation

  • Product: Quinolinedicarboxylates (e.g., 3 in Scheme 2) .

2.3. Photochemical Dearomatative Cycloadditions
Lewis acid-activated quinolines undergo triplet–triplet energy transfer for [2+4] cycloadditions with alkenes:

  • Catalyst: BF3·OEt2

  • Yield: <2% without Lewis acid; improved with BF3 .

Table 2: Reactivity Overview

Reaction TypeKey ReagentsProduct TypeYield Range
Radical cyclizationDMAP/LiOHPolycyclic quinolines65–85
[4+2] AnnulationAzidobenzaldehydeFused quinolines60–80
Photochemical cycloadditionBF3·OEt2Dearomatized adducts<2–70

Functional Group Transformations

The difluoromethoxy group undergoes further modifications, expanding synthetic versatility.

3.1. Oxidation of Hydroxyl Groups
Quinoline hydroxyl groups are oxidized to quinone derivatives using KMnO4 or CrO3:

  • Reagent: KMnO4, H+

  • Conditions: Aqueous H2SO4, 80°C

3.2. Reduction of Nitro Groups
Nitro substituents on quinoline are reduced to amino groups:

  • Reagent: H2, Pd/C

  • Conditions: Ethanol, room temperature.

Mechanistic Insights

Recent studies elucidate reaction pathways for 2-(difluoromethoxy)quinoline:

  • Radical Cyclizations: The imine carbon radical undergoes electrophilic/nucleophilic attacks depending on substituents .

  • Annulation: Theoretical calculations confirm aza-Wittig intermediates in [4+2] cycloadditions .

  • Photochemical Reactions: Lewis acids stabilize quinoline radicals, lowering activation barriers .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(difluoromethoxy)quinoline, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors or nucleophilic substitution on pre-formed quinoline scaffolds. For example, introducing the difluoromethoxy group via electrophilic substitution using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at low temperatures (-20°C to 0°C) can minimize side reactions . Optimizing stoichiometry (1.5–2.0 equivalents of fluorinating agent) and reaction time (6–12 hours) improves yield (70–85%) and purity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates.

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%). Structural confirmation requires 1^1H/13^{13}C NMR to verify the difluoromethoxy group (δ ~55–60 ppm for CF2_2 in 19^{19}F NMR) and quinoline backbone protons (δ ~7.5–9.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ = 225.0664 for C10_{10}H7_7F2_2NO). X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the difluoromethoxy group may occur. Use gloveboxes for weighing, and conduct reactions in anhydrous solvents (e.g., THF, DCM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping signals) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. For fluorinated analogs, 19^{19}F NMR coupled with DEPT-135 experiments clarifies substitution patterns. Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .

Q. What strategies mitigate the formation of sulfone byproducts during the synthesis of this compound derivatives?

  • Methodological Answer : Overoxidation during sulfoxide formation can be minimized by controlling reaction time and temperature. Use mild oxidizing agents (e.g., meta-chloroperbenzoic acid, 0°C to RT) instead of strong oxidizers like KMnO4_4. Monitor reaction progress via TLC or in situ IR spectroscopy to terminate oxidation at the sulfoxide stage .

Q. How does the difluoromethoxy substituent influence the electronic properties and reactivity of quinoline derivatives in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the difluoromethoxy group (-OCF2_2H) deactivates the quinoline ring, reducing electrophilic substitution rates. However, it enhances stability in Suzuki-Miyaura cross-coupling by preventing undesired side reactions. Use Pd(OAc)2_2/SPhos catalyst systems with K3_3PO4_4 as base in toluene/water (90°C, 12 hours) for efficient coupling with aryl boronic acids .

Q. What computational methods predict the interaction of this compound with biological targets like EZH2?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding affinities. The difluoromethoxy group’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Tyr111 in EZH2). Free energy perturbation (FEP) calculations quantify contributions of substituents to binding potency .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

  • Methodological Answer : Variations in assay conditions (e.g., cell line specificity, incubation time) may explain conflicting results. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity assays). Perform dose-response curves (IC50_{50} values) in triplicate and validate with orthogonal assays (e.g., Western blot for target inhibition alongside cell viability) .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key 2-Substituted Quinolines and Their Properties

Compound Substituent at C-2 Key Properties/Applications References
2-(Difluoromethoxy)quinoline -OCF₂H Hypothesized enhanced metabolic stability; potential antimicrobial/anticancer applications (inferred from analogs)
2-Sulfonylquinolines -SO₂R (e.g., -SO₂Ph) Diverse biological activities (e.g., antileishmanial, anticancer); synthetic versatility via deoxygenative C2-sulfonylation
2-(2-Hydroxyprop-2-enyl)quinoline -CH₂C(OH)=CH₂ High antileishmanial activity via RBC binding; thiol reactivity for protein interactions
2-(α-Furyl)-quinoline Heteroaromatic (furyl) Selective cytotoxicity against cancer cells (MCF-7, H-460, SF-268)
2-Trifluoromethylquinoline -CF₃ Improved chemical stability; applications in agrochemicals and pharmaceuticals
2-Methoxyquinoline -OCH₃ Intermediate in synthesis; lower metabolic resistance compared to fluorinated analogs

Antileishmanial Activity

  • 2-(2-Hydroxyprop-2-enyl)quinoline: Exhibits strong antileishmanial activity due to its binding to red blood cells (RBCs), a temperature-dependent and saturable process. This interaction facilitates targeted delivery to the spleen, where Leishmania parasites reside .
  • 2-n-Propylquinoline: Lacks RBC binding and shows reduced antileishmanial efficacy, underscoring the importance of substituent polarity and reactivity .

Anticancer Activity

  • 2-α-Furyl- and 2-γ-Pyridinylquinolines: Demonstrated selective cytotoxicity against human cancer cell lines (MCF-7, H-460, SF-268) without harming non-specific Vero cells or THP-1 macrophages. Molecular docking studies suggest interactions with cancer-specific targets .

Chemical Reactivity and Stability

  • Fluorinated vs. Non-Fluorinated Quinolines: The difluoromethoxy group (-OCF₂H) offers greater oxidative stability compared to methoxy (-OCH₃) due to reduced electron density at the oxygen atom . 2-Sulfonylquinolines are prone to nucleophilic substitution at the sulfonyl group, enabling further functionalization .
  • Synthetic Accessibility: 2-Functionalized quinolines can be synthesized via palladium-catalyzed cross-coupling (e.g., 3-(4-fluorophenyl)quinolines) or difluorocarbene incorporation methods .

Physicochemical Properties

  • Lipophilicity: Fluorinated groups (e.g., -CF₃, -OCF₂H) increase logP values, enhancing membrane permeability. For example, 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline has a molecular weight of 261.63 g/mol and a logP > 2, favoring blood-brain barrier penetration .
  • Solubility: Polar substituents like sulfonyl (-SO₂R) or hydroxyalkyl groups improve aqueous solubility, critical for intravenous formulations .

Properties

IUPAC Name

2-(difluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHCZMYXRVBFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718081
Record name 2-(Difluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2341-27-7
Record name 2-(Difluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.